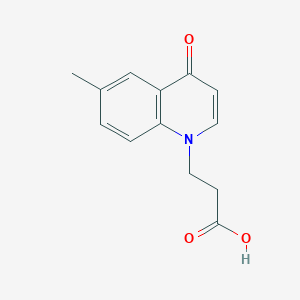
3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
- 3-(3-Methoxyphenyl)-5-(furan-2-yl)-1H-1,2,4-triazole
- 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,4-triazole
Uniqueness
3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is unique due to the presence of both methoxyphenyl and thiophenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H11N3OS |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-5-thiophen-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3OS/c1-17-10-5-2-4-9(8-10)12-14-13(16-15-12)11-6-3-7-18-11/h2-8H,1H3,(H,14,15,16) |
InChI-Schlüssel |
YZQKKGXPAYEHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)

![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)






